Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate
Description
Properties
IUPAC Name |
bis(1,3-benzothiazol-2-ylmethyl) thiophene-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S3/c25-21(27-11-19-23-13-5-1-3-7-15(13)30-19)17-9-10-18(29-17)22(26)28-12-20-24-14-6-2-4-8-16(14)31-20/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJQQICNRDJTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)C(=O)OCC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid with benzo[d]thiazol-2-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[d]thiazole moieties can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazoles.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its benzo[d]thiazole and thiophene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is structurally analogous to other thiophene-2,5-dicarboxylate derivatives but differs in substituent groups. Key comparisons include:
- Benzo[d]thiazol vs. Imidazolinyl/Oxazolinyl : The benzo[d]thiazol group’s rigidity and electron-withdrawing nature enhance thermal stability and alter redox properties compared to more flexible imidazolinyl/oxazolinyl substituents. This makes the former superior in applications requiring rigid scaffolds, such as MOF linkers .
- Fused vs. Non-Fused Cores: Thieno[3,2-b]thiophene-2,5-dicarboxylate (fused core) exhibits extended π-conjugation, improving luminescence efficiency in MOFs, whereas the non-fused thiophene core in the target compound offers modular functionalization .
Functional Properties
- Luminescence: The target compound’s benzo[d]thiazol groups quench luminescence in MOFs due to heavy-atom effects, unlike carbazolyl-based MOFs (88% quantum yield) . However, it excels in rare-earth MOFs for quinoline sensing via guest-dependent quenching .
Biological Activity
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate (CAS No. 476355-87-0) is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring and two benzo[d]thiazole moieties. With the molecular formula , this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Weight : 466.55 g/mol
- Molecular Structure : The compound features a thiophene ring substituted with benzo[d]thiazole groups, which may enhance its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Thiophene-2,5-dicarboxylic acid and benzo[d]thiazol-2-ylmethyl alcohol.
- Reaction Conditions : The reaction is conducted using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification .
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including those related to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study highlighted that compounds with similar structures inhibited the growth of leukemia cell lines and showed antiproliferative activity against solid tumors .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human CD4+ Lymphocytes | 4 - 9 | Cytotoxicity against HIV growth |
| Leukemia Cell Lines | Not specified | Growth inhibition |
Antimicrobial Activity
Despite the promising anticancer properties, studies have shown that compounds in this class do not exhibit significant antimicrobial or antiviral activities against a range of pathogens including:
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Cell Cycle Interference : The structural features allow for interactions with cellular components that may disrupt normal cell cycle progression.
Case Studies
- Cytotoxicity Evaluation : In vitro studies demonstrated that compounds with similar structures exhibited marked cytotoxicity against human lymphocytes supporting HIV growth. The most potent compounds from these studies were further evaluated for their antiproliferative effects on cancer cell lines.
- Molecular Docking Studies : Computational studies have been performed to evaluate the binding affinity of these compounds to target enzymes such as COX-2, suggesting potential therapeutic applications in pain management and inflammation control .
Q & A
Q. What are the optimal synthetic conditions for preparing thiophene-2,5-dicarboxylate derivatives?
The synthesis of thiophene-2,5-dicarboxylate derivatives can be optimized using ferrous acetate as a catalyst. A molar ratio of thiophene:carbon tetrachloride:ferrous acetate = 1:2.5:0.01 under reflux in excess alcohol (methanol or ethanol) for 6 hours achieves yields of 91.5–95.2%. Hydrolysis under basic conditions (NaOH, molar ratio 1:2.5) followed by acidification yields thiophene-2,5-dicarboxylic acid with 90.5–92.0% efficiency .
Q. What characterization techniques are essential for confirming the structure of thiophene-2,5-dicarboxylate derivatives?
Key techniques include single-crystal X-ray diffraction (using SHELX software for refinement) , UV-Vis spectroscopy for electronic transitions, and fluorescence spectroscopy for emissive properties. For MOFs, FTIR confirms carboxylate coordination modes, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How are nucleophilic addition reactions applied to functionalize thiophene-2,5-dicarboxylate esters?
Thiophene-2,5-dicarboxylate esters react with nucleophiles like benzimidazolium or pyrazol-4-yl methanone derivatives. These reactions proceed via nucleophilic substitution at the ester groups, enabling the introduction of heterocyclic moieties for tailored electronic or optical properties .
Advanced Research Questions
Q. How do thiophene-2,5-dicarboxylate ligands enhance the fluorescence of lanthanide-based MOFs?
Thiophene-2,5-dicarboxylate acts as a sensitizer via the "antenna effect," where the ligand absorbs UV light (e.g., 325 nm) and transfers energy to Tb(III) ions. This results in strong green emission (545 nm, 5D4→7F5 transition) with a quantum yield of 36.98% in solid-state MOFs. DFT/TD-DFT calculations reveal ligand-to-metal charge transfer (LMCT) and triplet-state alignment as critical factors .
Q. What strategies resolve contradictions in fluorescence quantum yields between solid and solution states of Tb(III) MOFs?
Discrepancies arise from solvent quenching effects and aggregation-induced emission (AIE). Solid-state samples exhibit higher quantum yields due to restricted non-radiative decay pathways. Lifetime measurements (e.g., 2.98 ns for solids vs. shorter lifetimes in solution) and ligand modifications (e.g., introducing electron-withdrawing groups) optimize sensitization efficiency .
Q. How does computational modeling predict the electrochemical behavior of thiophene-2,5-dicarboxylate in battery materials?
Evolutionary algorithms combined with DFT calculations (e.g., B3LYP/6-31G(d)) predict redox potentials, sodium-ion diffusion pathways, and charge/discharge profiles. For dilithium thiophene-2,5-dicarboxylate, calculations reveal a theoretical capacity of 220 mAh/g and identify stable intermediate phases during ion insertion .
Q. How does metal ion choice influence MOF properties when using thiophene-2,5-dicarboxylate as a linker?
Smaller lanthanide ions (e.g., Tb³⁺ vs. Eu³⁺) reduce inter-metal distances, enhancing framework rigidity and fluorescence efficiency. Transition metals (e.g., Zn²⁺) favor porous architectures for gas adsorption, while larger ions (e.g., Pb²⁺) adopt unique coordination geometries, as shown in Pb(II)-thiophene polymers .
Q. What mechanisms enable thiophene-2,5-dicarboxylate-based sensors to detect Hg(II) ions electrochemically?
The ligand’s sulfur atoms selectively coordinate Hg(II), altering redox activity. Cyclic voltammetry shows a cathodic shift in peak potential (ΔE ~ 0.3 V) with Hg(II) binding, attributed to electron-withdrawing effects. Functionalization with electron-rich groups (e.g., –NH2) enhances sensitivity .
Data Contradiction Analysis
Q. Why do synthesis yields for thiophene-2,5-dicarboxylate derivatives vary across studies?
Variations arise from catalyst choice (e.g., ferrous acetate vs. acid catalysts) and reaction time. For example, ferrous acetate achieves >90% yields in 6 hours , while alternative methods may require longer durations or higher temperatures, increasing side reactions .
Q. How do experimental and computational results differ in predicting MOF fluorescence lifetimes?
Experimental lifetimes (e.g., 2.98 ns for Tb-MOFs) often exceed DFT predictions due to approximations in modeling non-radiative decay pathways. Including solvent effects and vibrational modes in simulations improves agreement .
Methodological Recommendations
- Synthetic Optimization : Use ferrous acetate for high-yield esterification .
- Fluorescence Studies : Pair experimental emission spectra with TD-DFT calculations to validate ligand-to-metal energy transfer .
- Electrochemical Analysis : Employ evolutionary algorithms for battery material design to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
